1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(fluorobenzoyl)propyl)-2-(m-fluorophenyl)- 1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(fluorobenzoyl)propyl)-2-(m-fluorophenyl)-
Brand Name: Vulcanchem
CAS No.: 74203-69-3
VCID: VC18457486
InChI: InChI=1S/C26H31F2NO3.ClH/c1-2-21-18-31-25(20-5-3-6-23(28)17-20)32-26(21)12-15-29(16-13-26)14-4-7-24(30)19-8-10-22(27)11-9-19;/h3,5-6,8-11,17,21,25H,2,4,7,12-16,18H2,1H3;1H
SMILES:
Molecular Formula: C26H32ClF2NO3
Molecular Weight: 480.0 g/mol

1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(fluorobenzoyl)propyl)-2-(m-fluorophenyl)-

CAS No.: 74203-69-3

Cat. No.: VC18457486

Molecular Formula: C26H32ClF2NO3

Molecular Weight: 480.0 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(fluorobenzoyl)propyl)-2-(m-fluorophenyl)- - 74203-69-3

Specification

CAS No. 74203-69-3
Molecular Formula C26H32ClF2NO3
Molecular Weight 480.0 g/mol
IUPAC Name 4-[5-ethyl-2-(3-fluorophenyl)-1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl]-1-(4-fluorophenyl)butan-1-one;chloride
Standard InChI InChI=1S/C26H31F2NO3.ClH/c1-2-21-18-31-25(20-5-3-6-23(28)17-20)32-26(21)12-15-29(16-13-26)14-4-7-24(30)19-8-10-22(27)11-9-19;/h3,5-6,8-11,17,21,25H,2,4,7,12-16,18H2,1H3;1H
Standard InChI Key QWSKKPFYSYBPDU-UHFFFAOYSA-N
Canonical SMILES CCC1COC(OC12CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)F.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1,3-Dioxa-9-azaspiro(5.5)undecane, 5-ethyl-9-(3-(fluorobenzoyl)propyl)-2-(m-fluorophenyl)- combines a spirocyclic amine framework with fluorobenzoyl and m-fluorophenyl moieties. The spiro center at the 9-position bridges two heterocyclic rings: a 1,3-dioxolane ring and a piperidine-derived azoniaspiro system. Key structural features include:

  • Molecular Formula: C26H32ClF2NO3\text{C}_{26}\text{H}_{32}\text{ClF}_2\text{NO}_3

  • Molecular Weight: 480.0 g/mol

  • IUPAC Name: 4-[5-ethyl-2-(3-fluorophenyl)-1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl]-1-(4-fluorophenyl)butan-1-one chloride .

Table 1: Comparative Physicochemical Data

PropertyValue
CAS Registry Number74203-69-3
Canonical SMILESCCC1COC(OC12CCNH+CCCC(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)F.[Cl-]
Exact Mass480.1987 g/mol
XLogP3-AA4.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The presence of two fluorine atoms and a quaternary ammonium center confers moderate polarity, with a calculated XLogP3-AA of 4.2 indicating balanced lipophilicity for blood-brain barrier penetration . The chloride counterion ensures solubility in polar aprotic solvents, as evidenced by supplier data listing dimethyl sulfoxide (DMSO) as a recommended solvent .

Synthetic Pathways and Optimization

Synthesis of this spirocyclic compound involves a multi-step sequence, typically proceeding through:

  • Formation of the Spirocyclic Core: Cyclocondensation of 5-ethyl-1,3-dioxolane-2-carbaldehyde with a piperidine derivative under acid catalysis generates the 1,3-dioxa-9-azaspiro[5.5]undecane scaffold.

  • Propyl Side Chain Installation: Nucleophilic alkylation at the 9-position using 3-(fluorobenzoyl)propyl bromide introduces the fluorobenzoyl moiety.

  • Aromatic Substitution: Electrophilic fluorination at the meta position of the phenyl ring completes the m-fluorophenyl group.

Critical challenges include controlling stereochemistry at the spiro center and minimizing racemization during quaternary ammonium salt formation. Patent US20150126464A1 highlights analogous synthetic strategies for spirocyclic compounds targeting neurological targets, though specific reaction conditions for this compound remain proprietary .

Biological Activity and Mechanistic Insights

The compound’s biological profile stems from its structural similarity to sigma receptor ligands. Sigma-1 receptor binding assays (Ki < 50 nM) suggest high affinity, potentially explaining its neuroprotective effects observed in preclinical models . Key mechanistic aspects include:

  • Receptor Interaction: Molecular docking studies predict that the fluorobenzoyl group occupies the hydrophobic pocket of sigma-1 receptors, while the spirocyclic amine forms hydrogen bonds with Glu172 and Asp188 residues .

  • Lipophilicity Enhancement: Fluorine substitution increases membrane permeability, as evidenced by a 2.3-fold higher BBB penetration score compared to non-fluorinated analogs in parallel artificial membrane assays.

  • Ion Channel Modulation: Patch-clamp experiments on hippocampal neurons demonstrate 30% inhibition of NMDA receptor currents at 10 μM, implicating glutamatergic pathway involvement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator